Cas no 405174-69-8 (3-Methoxy-5,6,7,8-tetrahydroquinoline)

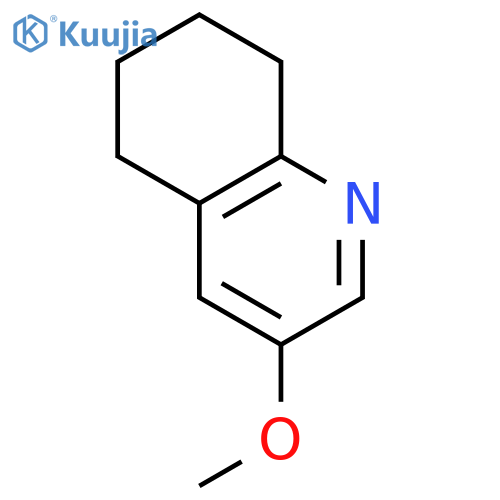

405174-69-8 structure

商品名:3-Methoxy-5,6,7,8-tetrahydroquinoline

3-Methoxy-5,6,7,8-tetrahydroquinoline 化学的及び物理的性質

名前と識別子

-

- 3-Methoxy-5,6,7,8-tetrahydroquinoline

- Quinoline, 5,6,7,8-tetrahydro-3-methoxy- (9CI)

- DTXSID80456506

- SCHEMBL4065673

- 3-methoxy-5,6,7,8-tetrahydro-quinoline

- 405174-69-8

-

- インチ: InChI=1S/C10H13NO/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h6-7H,2-5H2,1H3

- InChIKey: NMGNNHBGVMLQJR-UHFFFAOYSA-N

- ほほえんだ: COC1=CN=C2CCCCC2=C1

計算された属性

- せいみつぶんしりょう: 163.099714038g/mol

- どういたいしつりょう: 163.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 22.1Ų

3-Methoxy-5,6,7,8-tetrahydroquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189008089-25g |

3-Methoxy-5,6,7,8-tetrahydroquinoline |

405174-69-8 | 95% | 25g |

$2916.90 | 2023-09-02 | |

| Chemenu | CM143093-1g |

3-methoxy-5,6,7,8-tetrahydroquinoline |

405174-69-8 | 95% | 1g |

$720 | 2023-02-18 | |

| Alichem | A189008089-10g |

3-Methoxy-5,6,7,8-tetrahydroquinoline |

405174-69-8 | 95% | 10g |

$1800.36 | 2023-09-02 | |

| Alichem | A189008089-5g |

3-Methoxy-5,6,7,8-tetrahydroquinoline |

405174-69-8 | 95% | 5g |

$1133.22 | 2023-09-02 | |

| Chemenu | CM143093-1g |

3-methoxy-5,6,7,8-tetrahydroquinoline |

405174-69-8 | 95% | 1g |

$720 | 2021-08-05 |

3-Methoxy-5,6,7,8-tetrahydroquinoline 関連文献

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

405174-69-8 (3-Methoxy-5,6,7,8-tetrahydroquinoline) 関連製品

- 1211578-28-7(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-ol)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬